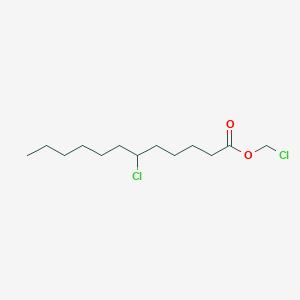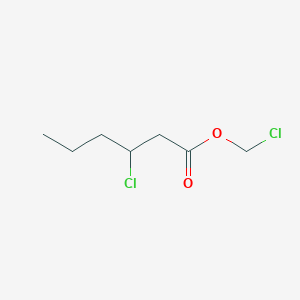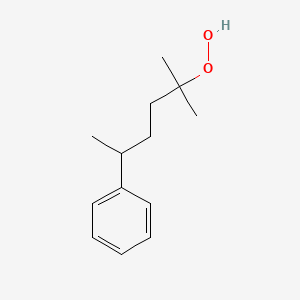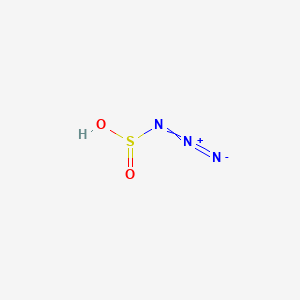
2-Aminoethyl (4-chlorophenyl)phenylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl (4-chlorophenyl)phenylborinate is an organoboron compound that features a boron atom bonded to a phenyl group, a 4-chlorophenyl group, and an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (4-chlorophenyl)phenylborinate typically involves the reaction of 4-chlorophenylboronic acid with phenylboronic acid in the presence of a suitable base and a coupling agent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 80°C
Coupling Agent: Palladium catalyst, such as palladium acetate or palladium chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:
Purification: Crystallization or chromatography to isolate the desired product
Quality Control: Analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethyl (4-chlorophenyl)phenylborinate can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acid derivatives
Reduction: Formation of borane complexes
Substitution: Replacement of the aminoethyl group with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous solution
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide
Major Products
Oxidation: 4-Chlorophenylboronic acid and phenylboronic acid derivatives
Reduction: Borane complexes with varying degrees of hydrogenation
Substitution: Halogenated derivatives of the original compound
Aplicaciones Científicas De Investigación
2-Aminoethyl (4-chlorophenyl)phenylborinate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds
Biology: Potential use in the development of boron-containing drugs for neutron capture therapy
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties
Comparación Con Compuestos Similares
2-Aminoethyl (4-chlorophenyl)phenylborinate can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the aminoethyl and 4-chlorophenyl groups, making it less versatile in certain reactions
4-Chlorophenylboronic Acid: Similar structure but without the aminoethyl group, limiting its applications in complex synthesis
2-Aminoethyl Diphenylborinate: Contains two phenyl groups instead of a 4-chlorophenyl group, offering different reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and beyond.
Propiedades
| 85724-97-6 | |
Fórmula molecular |
C14H15BClNO |
Peso molecular |
259.54 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)-phenylboranyl]oxyethanamine |
InChI |
InChI=1S/C14H15BClNO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9H,10-11,17H2 |
Clave InChI |
IDNUFQOUQABULP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)







![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)


![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
